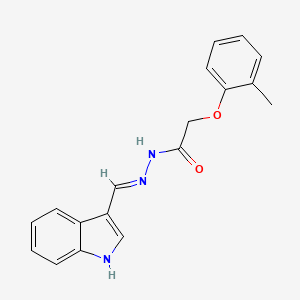![molecular formula C17H16N4O B6028315 2-[(4-anilinophenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6028315.png)
2-[(4-anilinophenyl)amino]-6-methyl-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-anilinophenyl)amino]-6-methyl-4(3H)-pyrimidinone is a chemical compound that belongs to the class of pyrimidinone derivatives. It is a potent inhibitor of protein kinases that has been studied extensively for its potential use in cancer treatment.
Mechanism of Action
The mechanism of action of 2-[(4-anilinophenyl)amino]-6-methyl-4(3H)-pyrimidinone involves the inhibition of protein kinases, which are enzymes that regulate cell growth and division. By inhibiting these enzymes, this compound can prevent the growth and spread of cancer cells. In addition, it has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is necessary for the normal functioning of cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several protein kinases, including c-Met, VEGFR, and PDGFR, which are involved in tumor growth and metastasis. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(4-anilinophenyl)amino]-6-methyl-4(3H)-pyrimidinone in lab experiments is its potent inhibitory activity against protein kinases, which makes it a valuable tool for studying the role of these enzymes in cancer growth and metastasis. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 2-[(4-anilinophenyl)amino]-6-methyl-4(3H)-pyrimidinone. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study its activity against other types of cancer, such as breast cancer and lung cancer. In addition, further research is needed to understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 2-[(4-anilinophenyl)amino]-6-methyl-4(3H)-pyrimidinone involves the reaction of 4-aminobenzonitrile with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then reacted with methyl iodide to form the final product. The yield of this synthesis method is around 50%.
Scientific Research Applications
2-[(4-anilinophenyl)amino]-6-methyl-4(3H)-pyrimidinone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including c-Met, VEGFR, and PDGFR, which are involved in tumor growth and metastasis. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.
properties
IUPAC Name |
2-(4-anilinoanilino)-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-11-16(22)21-17(18-12)20-15-9-7-14(8-10-15)19-13-5-3-2-4-6-13/h2-11,19H,1H3,(H2,18,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABCDXAXWQHDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-ethyl-1-(2-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6028240.png)
![N-{2-[(3,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6028244.png)
![N-{1-[1-(3-cyclopentylpropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6028247.png)
![8-methoxy-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B6028251.png)



![N-(2-bromophenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6028300.png)
![N-(1H-benzimidazol-2-ylmethyl)-5-{[benzyl(methyl)amino]methyl}-3-isoxazolecarboxamide](/img/structure/B6028311.png)
![N-{5-hydroxy-6-[(4-methylphenyl)sulfonyl]-8-quinolinyl}-4-methylbenzenesulfonamide](/img/structure/B6028316.png)
![N-(3,4-dimethylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B6028323.png)
![N-cyclopentyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6028330.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-isobutyl-N-methyl-3-piperidinamine](/img/structure/B6028331.png)
![methyl 5-phenyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B6028332.png)